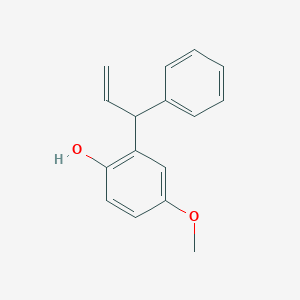
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a phenylprop-2-en-1-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then subjected to a reaction with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy and phenylprop-2-en-1-yl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3) by binding to its hydroxyl residue . This inhibition can lead to the suppression of downstream signaling pathways involved in inflammation and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methoxy-2-(1-phenylprop-2-en-1-yl)phenol is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to eugenol and isoeugenol
Properties
CAS No. |
38276-84-5 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-methoxy-2-(1-phenylprop-2-enyl)phenol |
InChI |
InChI=1S/C16H16O2/c1-3-14(12-7-5-4-6-8-12)15-11-13(18-2)9-10-16(15)17/h3-11,14,17H,1H2,2H3 |
InChI Key |
UNBJVQDPIJLBHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




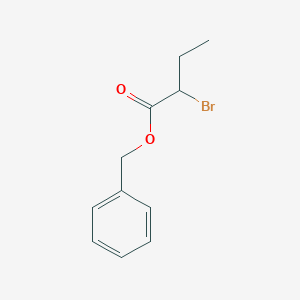
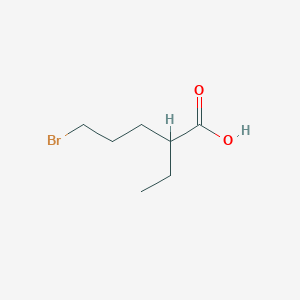

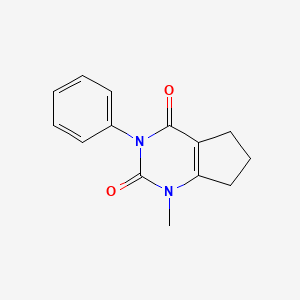


![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
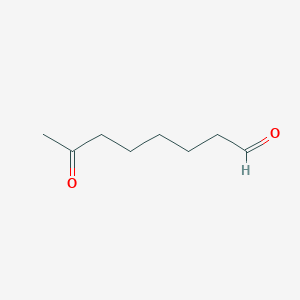


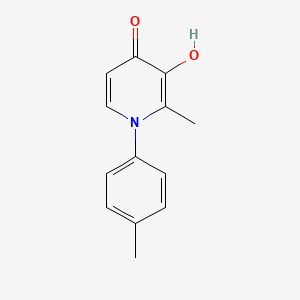
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
